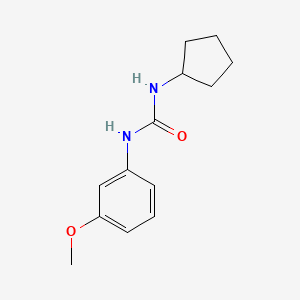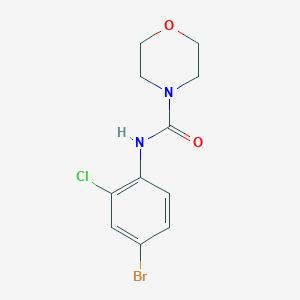![molecular formula C27H16ClN3S B5359360 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAK-715 belongs to the class of acrylonitrile compounds that have shown promising results in treating various diseases.
作用机制
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile exerts its therapeutic effects by inhibiting the activity of several enzymes and proteins such as p38 MAP kinase, JNK, and IKKβ. These enzymes and proteins are involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. By inhibiting these enzymes and proteins, this compound can effectively suppress the development and progression of various diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and regulate glucose metabolism. These effects make this compound a promising therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile in lab experiments include its high potency and selectivity, which allow for accurate and precise measurements of its effects. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration.
未来方向
Future research on 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile should focus on its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Further studies should also investigate the potential side effects and toxicity of this compound to ensure its safety for clinical use. Additionally, research should focus on developing more efficient synthesis methods for this compound to improve its availability and affordability for clinical use.
合成方法
The synthesis of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile involves the reaction of 2-aminothiazole and 2-chloro-3-quinolinecarbaldehyde in the presence of a base to form the intermediate compound. The intermediate compound is further reacted with 4-biphenylboronic acid in the presence of a palladium catalyst to form the final product, this compound.
科学研究应用
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the development and progression of these diseases.
属性
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN3S/c28-26-22(14-21-8-4-5-9-24(21)30-26)15-23(16-29)27-31-25(17-32-27)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-15,17H/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYYXLRMVXEBPJ-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC5=CC=CC=C5N=C4Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC5=CC=CC=C5N=C4Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5359308.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5359312.png)
![3-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5359325.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide](/img/structure/B5359333.png)
![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)


![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)
![3-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5359380.png)
![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)